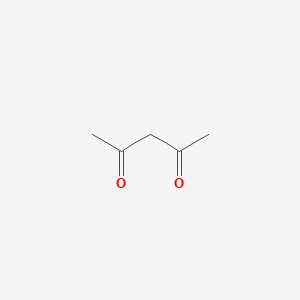
Acetylacetone
Cat. No. B045752
Key on ui cas rn:
123-54-6
M. Wt: 100.12 g/mol
InChI Key: YRKCREAYFQTBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05278168
Procedure details


Compound 11 was reduced with Na(Hg) to 1-amino-4-methylacridine 13 Heating compound 13 with acetylacetone and catalytic amounts of acid gave pure adduct 14, upon chromatography. Specifically, compound 14 was obtained by warming of compound 13 with acetylacetone in amylalcohol with traces of H2SO4 at 130° C. for 1.5hr. The structure of compound 14 C19H16N2O (eims, m/z 288, 100%) 1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine was elucidated mainly from its NMR data, by comparison of the chemical shifts with those of other pyridoacridines as described by He Hay-Yin et al., J.O.C., 56, 5369 (1991). Reacting compound 13 with cyclohexanone, instead of acetylacetone, gave compound 15. Specifically, compound 15 was obtained from cyclohexanone and compound 13 under the same conditions as compound 14.
[Compound]
Name
pyridoacridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]([CH3:16])=[CH:4][CH:3]=1.[C:17]([CH2:20][C:21](=[O:23])[CH3:22])(=[O:19])[CH3:18].OS(O)(=O)=O>C(O)CCCC>[NH2:1][C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]([CH3:16])=[CH:4][CH:3]=1.[C:21]1(=[O:23])[CH2:22][CH2:2][CH2:18][CH2:17][CH2:20]1.[C:17]([CH2:20][C:21](=[O:23])[CH3:22])(=[O:19])[CH3:18]
|
Inputs


Step One
[Compound]
|
Name
|
pyridoacridines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
compound 14
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
compound 13
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C2=NC3=CC=CC=C3C=C12)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCC)O
|
Step Four
[Compound]
|
Name
|
compound 14
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C2=NC3=CC=CC=C3C=C12)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
